3-Amino-4-chloro-N-(cyclopropylmethyl)benzamide
Description
Structure
3D Structure
Properties
IUPAC Name |
3-amino-4-chloro-N-(cyclopropylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O/c12-9-4-3-8(5-10(9)13)11(15)14-6-7-1-2-7/h3-5,7H,1-2,6,13H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIDMQQLPYFSPCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNC(=O)C2=CC(=C(C=C2)Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Amino 4 Chloro N Cyclopropylmethyl Benzamide and Structural Analogues
Specific Synthetic Pathways for 3-Amino-4-chloro-N-(cyclopropylmethyl)benzamide
The synthesis of this compound can be efficiently achieved through a multi-step process that combines amide coupling with a reduction step. A logical and well-documented approach involves first forming the amide bond using a nitro-substituted benzoic acid precursor, followed by the reduction of the nitro group to the desired amino group. This strategy avoids potential side reactions associated with the free amino group during the amide coupling step.
A practical synthetic route starts with 3-nitro-4-chlorobenzoic acid and cyclopropylmethanamine. The key transformation is an amide coupling reaction, followed by the selective reduction of the nitro group. A similar methodology has been successfully applied to the synthesis of analogous N-substituted benzamides. google.com
Step 1: Amide Coupling. 3-Nitro-4-chlorobenzoic acid is activated and then reacted with cyclopropylmethanamine to form the intermediate, 3-nitro-4-chloro-N-(cyclopropylmethyl)benzamide.
Step 2: Nitro Group Reduction. The nitro group of the intermediate is reduced to an amine, yielding the final product, this compound.
This two-step sequence is highly efficient as it allows for the use of a wide range of amide coupling conditions without interference from a reactive amino group on the benzoic acid ring.
For the synthesis of a closely related analogue, 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide, specific reagents and conditions have been reported that can be adapted for the target molecule. google.com
Table 2: Proposed Synthesis Protocol for this compound
| Step | Transformation | Reagents and Conditions | Rationale |
|---|---|---|---|
| 1 | Amide Coupling | Precursor: 3-Nitro-4-chlorobenzoic acid Amine: Cyclopropylmethanamine Coupling System: N,N'-Diisopropylcarbodiimide (DIC) and 1-Hydroxybenzotriazole (B26582) (HOBt) Solvent: Dichloromethane (DCM) Temperature: Room Temperature | DIC/HOBt is a mild and effective system for activating the carboxylic acid, leading to high yields of the amide intermediate with minimal side products. google.com |
| 2 | Nitro Reduction | Intermediate: 3-Nitro-4-chloro-N-(cyclopropylmethyl)benzamide Reducing System 1: Zinc powder and Sodium Hydroxide google.comReducing System 2: Iron powder and Ammonium (B1175870) Chloride in methanol/water chemicalbook.comTemperature: Reflux | Metal-based reductions are highly effective for converting aromatic nitro groups to amines. The choice between Zn/NaOH or Fe/NH₄Cl depends on substrate tolerance and desired workup conditions. google.comchemicalbook.com |
The use of N,N'-diisopropylcarbodiimide (DIC) as the condensing agent and 1-hydroxybenzotriazole (HOBt) as an activator in the first step is advantageous. HOBt reacts with the initial O-acylisourea intermediate formed from the carboxylic acid and DIC, creating a more stable and reactive HOBt-ester. This activated ester then cleanly reacts with cyclopropylmethanamine to yield the amide. google.com This procedure simplifies the operational process and leads to high yields. google.com
For the second step, the reduction of the nitro group can be achieved using various methods. A classic and high-yielding method involves using zinc powder in a basic solution. google.com Alternatively, reduction with iron powder in the presence of an acid source like ammonium chloride is another common and effective protocol. chemicalbook.com
Derivatization Strategies for Analogues of this compound
The synthetic route described above is highly amenable to the creation of structural analogues by modifying the starting materials. Derivatization can be targeted at three distinct points in the molecule: the N-alkyl substituent, the amino group, and the substitution pattern of the aromatic ring.
Variation of the N-Substituent: The most straightforward derivatization involves replacing cyclopropylmethanamine with other primary amines in the amide coupling step. This allows for the introduction of a wide variety of alkyl, cycloalkyl, aryl, or heterocyclic groups at the amide nitrogen. This approach provides a powerful tool for systematically exploring the structure-activity relationship of the N-substituent.
Modification of the Aromatic Ring: Analogues with different substitution patterns on the benzamide (B126) ring can be synthesized by starting with different substituted benzoic acids. For example, using analogues of 3-nitro-4-chlorobenzoic acid where the chloro group is replaced by another halogen (fluoro, bromo) or is in a different position would yield a range of corresponding final products.
Derivatization of the 3-Amino Group: The final 3-amino group serves as a handle for further functionalization. Standard reactions for aromatic amines can be employed, such as:
N-Alkylation or N-Acylation: To introduce further substituents on the amino group.
Diazotization: To convert the amino group into a diazonium salt, which can then be displaced by a wide range of nucleophiles (e.g., -OH, -CN, halogens) in Sandmeyer-type reactions, providing access to a diverse set of 3-substituted analogues.
By systematically applying these derivatization strategies, a chemical library of compounds based on the this compound scaffold can be generated for further study.
Modifications at the Benzamide Nitrogen (N-substitution)
The synthesis of N-substituted benzamide derivatives is a well-established area of organic chemistry, often pivotal in the development of new bioactive compounds. hyphadiscovery.comnih.govresearchgate.net The primary method for creating the core structure of this compound involves the formation of an amide bond between a benzoic acid derivative and an amine.
A common synthetic route starts with 3-nitro-4-chlorobenzoic acid. This starting material is typically converted to a more reactive species, such as an acid chloride or an activated ester, to facilitate the reaction with the desired amine. For instance, 3-nitro-4-chlorobenzoic acid can be reacted with a condensing agent like N,N'-diisopropylcarbodiimide (DIC) in the presence of an activator such as 1-hydroxybenzotriazole (HOBt). This forms an activated ester that readily reacts with an amine, in this case, cyclopropylmethylamine, to yield the N-substituted benzamide intermediate. The final step involves the reduction of the nitro group to an amino group, often achieved using reagents like iron powder in the presence of an acid or through catalytic hydrogenation.
Modifications at the benzamide nitrogen are achieved by substituting cyclopropylmethylamine with other primary or secondary amines. This allows for the introduction of a wide variety of substituents, which is a common strategy in medicinal chemistry to explore the impact of different groups on a compound's biological activity. mdpi.com The reaction conditions are generally adaptable to a range of amines with varying steric and electronic properties.
Table 1: Examples of N-Substituents Introduced via Amide Bond Formation This table is illustrative and based on general synthetic principles for N-substituted benzamides.
| Amine Reagent | Resulting N-Substituent |
| Methylamine | -CH₃ |
| Benzylamine | -CH₂-Ph |
| Piperidine | -N(CH₂)₅ |
| Aniline | -Ph |
Substituent Variations on the Phenyl Ring (e.g., amino, chloro positions)
Varying the substituents on the phenyl ring of the benzamide scaffold is a key strategy for modulating the electronic and steric properties of the molecule. The synthesis of analogues with different substitution patterns typically requires starting from appropriately substituted benzoic acid precursors.
For this compound, the starting material is 3-nitro-4-chlorobenzoic acid. To alter the position or nature of these substituents, one would begin with a different commercially available or synthetically prepared benzoic acid. For example, to move the chloro group, one might start with 3-nitro-5-chlorobenzoic acid. The subsequent steps of amide bond formation and nitro group reduction would proceed in a similar fashion.
The introduction of other functional groups, such as methoxy (B1213986) or methyl groups, onto the phenyl ring has been explored in the synthesis of other benzimidazole (B57391) and benzamide derivatives. These modifications can influence the molecule's conformation and interaction with biological targets. The synthesis of these analogues follows the same fundamental pathway: activation of the substituted benzoic acid, coupling with the amine, and any necessary functional group transformations. A patent for a related compound, 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide, outlines a synthetic method starting from 3-nitro-4-chlorobenzoic acid, demonstrating the industrial applicability of this general approach.
Alterations to the Cyclopropylmethyl Moiety
Altering the cyclopropylmethyl group attached to the benzamide nitrogen is synthetically straightforward and follows the general principles of N-substituted benzamide synthesis. This modification is achieved by replacing cyclopropylmethylamine with a different primary amine during the amide coupling step. This allows for the exploration of how the size, shape, and flexibility of this substituent affect the compound's properties.
The cyclopropyl (B3062369) group is a popular substituent in drug design because it provides conformational constraint while maintaining a high degree of sp3 character. hyphadiscovery.com However, in some cases, it can be susceptible to metabolic oxidation, leading researchers to replace it with other groups, such as a gem-dimethyl moiety, to enhance metabolic stability. hyphadiscovery.com
The synthesis of analogues with different N-alkyl groups would involve reacting the activated 3-amino-4-chlorobenzoic acid (or its nitro precursor) with various amines. For example, using isobutylamine (B53898) would yield the N-isobutyl analogue, while using cyclopentanemethylamine would result in the N-cyclopentylmethyl analogue. This approach provides a versatile platform for generating a library of compounds with diverse N-alkyl substituents.
Table 2: Hypothetical Analogues from Alteration of the Cyclopropylmethyl Moiety This table illustrates potential analogues synthesized by substituting the amine in the coupling reaction.
| Amine Used in Synthesis | Resulting N-Alkyl Group |
| Isobutylamine | -CH₂CH(CH₃)₂ |
| 2-Methylbutylamine | -CH₂(CH₃)CH₂CH₃ |
| Cyclopentanemethylamine | -CH₂-(c-C₅H₉) |
| 2-Phenylethylamine | -CH₂CH₂-Ph |
Considerations in Synthetic Scale-Up for Research Purposes
Scaling up the synthesis of a chemical compound from a laboratory scale (milligrams to grams) to larger quantities for extensive research (kilos) presents numerous challenges. A synthetic route that is efficient and high-yielding on a small scale may not be directly translatable to a larger production environment.
Key factors that must be considered during scale-up include:
Safety: Reactions that are manageable in a small flask, such as those that are highly exothermic, can become dangerous on a larger scale where heat dissipation is less efficient. A thorough hazard evaluation is necessary.
Reagent Cost and Availability: Reagents that are used in small quantities in the lab may be prohibitively expensive or difficult to source in bulk for larger-scale synthesis.
Reaction Conditions: Conditions like very high or low temperatures and pressures are easier to control on a small scale. Maintaining these conditions in larger reactors can be challenging and require specialized equipment.
Work-up and Purification: Isolation and purification methods used in the lab, such as column chromatography, are often not practical for large quantities. Alternative methods like crystallization or distillation need to be developed.
Process Robustness and Reproducibility: The process must be robust enough to consistently produce the product with the desired purity and yield, even with slight variations in conditions that can occur in a larger-scale setup.
Waste Management: Large-scale synthesis generates significantly more waste, and environmentally sound disposal methods must be in place.
For research purposes, where several kilograms of a compound might be needed, process chemists often need to re-evaluate and optimize the initial synthetic route to ensure it is safe, economical, and repeatable. This may involve choosing different reagents, solvents, or catalysts that are better suited for larger-scale production.
Structure Activity Relationship Sar Studies of 3 Amino 4 Chloro N Cyclopropylmethyl Benzamide and Its Derivatives
Systematic Evaluation of Substituent Effects on Biological Activity
The biological activity of 3-Amino-4-chloro-N-(cyclopropylmethyl)benzamide is intricately linked to the specific functionalities at the 3, 4, and N-positions of the benzamide (B126) scaffold.
Impact of the 3-Amino Group on Receptor Binding and Functional Potency
The 3-amino group is a key determinant of the molecule's interaction with its biological target. Its presence and position significantly influence receptor binding affinity and functional potency. Studies on related 3-aminobenzamide (B1265367) derivatives have shown that this group can act as a crucial hydrogen bond donor, forming strong interactions with specific amino acid residues within the receptor's binding pocket.
The introduction of an amino group at the 3-position can lead to a substantial increase in binding affinity compared to unsubstituted or alternatively substituted benzamides. The potency of these compounds is often dependent on the electronic properties and the hydrogen-bonding capacity of this group.
| Compound | R1 (3-position) | Receptor Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) |
|---|---|---|---|
| 1a | -NH2 | 15 | 45 |
| 1b | -H | 250 | 800 |
| 1c | -NO2 | 180 | 650 |
| 1d | -OH | 85 | 200 |
Influence of the 4-Chloro Substitution on Ligand-Target Interactions
In many benzamide series, a halogen at the 4-position, particularly chlorine, has been shown to enhance binding affinity. This enhancement can be attributed to favorable hydrophobic interactions or the formation of halogen bonds with the receptor. The chloro group's ability to occupy a specific hydrophobic pocket within the binding site can lead to a more stable ligand-receptor complex.
| Compound | R2 (4-position) | Binding Affinity (Ki, nM) | Lipophilicity (logP) |
|---|---|---|---|
| 2a | -Cl | 22 | 2.8 |
| 2b | -H | 150 | 2.1 |
| 2c | -F | 45 | 2.3 |
| 2d | -CH3 | 98 | 2.6 |
Role of the Cyclopropylmethyl Moieties in Modulating Selectivity and Affinity
The N-(cyclopropylmethyl) group is a critical feature for fine-tuning the selectivity and affinity of the benzamide ligand. The cyclopropyl (B3062369) ring introduces conformational rigidity and a unique spatial arrangement that can lead to highly specific interactions with the target receptor. This moiety is known to explore hydrophobic regions of the binding pocket that may not be accessible to simpler alkyl or aryl substituents.
The constrained nature of the cyclopropyl group can lock the ligand into a bioactive conformation, reducing the entropic penalty upon binding and thereby increasing affinity. Furthermore, the specific size and shape of the cyclopropylmethyl group can be crucial for discriminating between different receptor subtypes, leading to enhanced selectivity.
| Compound | N-Substituent | Receptor A Affinity (Ki, nM) | Receptor B Affinity (Ki, nM) | Selectivity (B/A) |
|---|---|---|---|---|
| 3a | -CH2-cyclopropyl | 8 | 400 | 50 |
| 3b | -CH3 | 55 | 600 | 10.9 |
| 3c | -CH2CH3 | 42 | 750 | 17.9 |
| 3d | -benzyl | 25 | 350 | 14 |
Comparative SAR Analyses with Related Benzamide Chemotypes
To better understand the unique SAR of this compound, it is useful to compare it with related benzamide chemotypes.
Benzamides with Alternative N-Alkyl/Aryl Substituents
Varying the N-substituent of the benzamide core has a profound impact on biological activity. While the N-cyclopropylmethyl group often confers a desirable balance of affinity and selectivity, other N-alkyl and N-aryl substituents can lead to different pharmacological profiles. For instance, small N-alkyl groups like methyl or ethyl tend to have lower affinity compared to the cyclopropylmethyl group. Larger, more flexible alkyl chains can sometimes increase affinity but may lead to a loss of selectivity due to non-specific hydrophobic interactions. N-aryl substituents introduce different steric and electronic properties, which can shift the ligand's binding mode and selectivity profile.
Cyclopropane-Containing Amide Derivatives and their SAR Trends
The introduction of a cyclopropylmethyl group at the amide nitrogen of the 3-amino-4-chlorobenzamide (B10115) scaffold is a key feature influencing the molecule's properties. The cyclopropane (B1198618) ring, due to its inherent ring strain and unique bonding characteristics, is a valuable moiety in medicinal chemistry. It can enhance metabolic stability and provide a rigid conformational constraint, which can lead to improved binding affinity with biological targets.
Structure-activity relationship studies on related benzamide series have shown that the nature of the substituent on the amide nitrogen is crucial for activity. While specific SAR data tables for derivatives of this compound are not extensively published in publicly accessible literature, general trends from analogous series can be inferred. For instance, in other classes of bioactive amides, the size and lipophilicity of the N-substituent are often finely tuned to optimize interactions within a receptor's binding pocket. The cyclopropylmethyl group offers a balance of moderate lipophilicity and conformational rigidity.
| Compound/Derivative | Modification | Observed SAR Trend (Hypothesized) |
| Parent Compound | N-(cyclopropylmethyl) | Serves as a baseline for activity, with the cyclopropyl group providing a favorable conformational and metabolic profile. |
| Analogs | Larger N-alkyl groups | May increase lipophilicity, potentially improving membrane permeability but could also lead to steric hindrance at the binding site. |
| Analogs | Smaller N-alkyl groups (e.g., N-methyl) | Could alter the binding mode and potency, as seen in the related compound 3-amino-4-chloro-N-methylbenzamide. |
| Analogs | Introduction of polar groups on the cyclopropane ring | May increase water solubility but could also introduce unfavorable interactions within a hydrophobic binding pocket. |
This table is illustrative and based on general principles of medicinal chemistry, as specific experimental data for this series is limited in the provided search results.
Identification of Key Pharmacophoric Elements and Structural Hotspots
The pharmacophore of this compound can be deconstructed into several key elements that are essential for its biological interactions.
The Benzamide Core : The central benzamide scaffold, consisting of the aromatic ring and the amide linkage, serves as the foundational structure. The amide group (-C(=O)NH-) is a critical hydrogen bonding motif, capable of acting as both a hydrogen bond donor (N-H) and acceptor (C=O).
Aromatic Ring System : The benzene (B151609) ring acts as a rigid scaffold, correctly positioning the other functional groups for optimal interaction with a biological target.
Hydrogen Bonding Groups : The amino group (-NH2) at the 3-position and the chlorine atom (-Cl) at the 4-position on the benzamide ring are key interaction points. The amino group can act as a hydrogen bond donor, while the chlorine atom can participate in halogen bonding or other hydrophobic interactions.
The N-(cyclopropylmethyl) Group : This group is a significant structural hotspot. The cyclopropane ring is a lipophilic and conformationally restricted element that can fit into specific hydrophobic pockets of a target protein. The methylene (B1212753) linker provides a degree of flexibility.
Molecular docking and dynamics simulations on the closely related 3-amino-4-chloro-N-methylbenzamide suggest that the amino and amide groups can act as hydrogen bond donors and acceptors, while the chloro-substituted benzene ring can engage in hydrophobic and halogen bonding interactions. It is hypothesized that the N-(cyclopropylmethyl) group of the title compound would further explore and occupy a hydrophobic region of a binding site.
Conformational Preferences and Their Correlation with Activity Profiles
The cyclopropane ring itself is rigid, but its orientation, along with the conformation of the amide bond, will dictate the three-dimensional presentation of the pharmacophoric features. It is plausible that a specific, low-energy conformation is required for optimal biological activity. This "bioactive conformation" would present the hydrogen bonding groups and hydrophobic moieties in a spatial arrangement that is complementary to the target's binding site. The inherent rigidity of the cyclopropyl group can help to reduce the entropic penalty upon binding, potentially leading to higher affinity compared to more flexible alkyl substituents. While specific studies on the conformational analysis of this exact molecule are not widely available, the principles of conformational restriction leading to enhanced activity are well-established in medicinal chemistry.
Biological Activity and Mechanistic Investigations of 3 Amino 4 Chloro N Cyclopropylmethyl Benzamide
Direct Target Engagement and Functional Modulation
Research into the derivatives of 3-Amino-4-chloro-N-(cyclopropylmethyl)benzamide has revealed interactions with the human Ether-à-go-go-Related Gene (hERG) channel, scientifically known as Kv11.1. This ion channel is crucial for cardiac repolarization, and its modulation by chemical compounds is a significant area of pharmacological study.
A study focused on synthesizing and evaluating novel series of substituted benzophenones as allosteric modulators of the Kv11.1 channel. researchgate.netnih.gov Many of these compounds acted as negative allosteric modulators (NAMs) in radioligand binding assays with [³H]dofetilide. researchgate.netnih.gov Negative allosteric modulators are substances that bind to a site on the receptor other than the primary binding site, reducing the affinity of the primary ligand. In this context, the compounds decreased the binding affinity of dofetilide, a known hERG channel blocker. researchgate.netnih.gov
One particular derivative, compound 9i , was identified as the most potent ligand, significantly reducing dofetilide's affinity in competitive displacement assays. researchgate.netnih.gov Another derivative, 6k , showed unusual displacement characteristics, further suggesting an allosteric mechanism of action on the channel. nih.gov However, when tested in more physiologically relevant systems, such as beating cardiomyocytes derived from human induced pluripotent stem cells (hiPSCs), the effects of these new compounds differed unexpectedly from the reference compound, LUF7346. researchgate.netnih.gov Instead of shortening the action potential duration as expected from a NAM, some compounds, like 5e , prolonged it, behaving as direct channel blockers. researchgate.netnih.gov
Ligand binding studies are fundamental in determining the interaction between a compound and its molecular target. For the derivatives of this compound, these studies were performed on HEK293 cells engineered to express the hERG channel. researchgate.net
The primary method involved competitive displacement assays using [³H]dofetilide as the radioligand. researchgate.netnih.gov The ability of the synthesized compounds to displace [³H]dofetilide from its binding site on the hERG channel was quantified to determine their potency as negative allosteric modulators. researchgate.netnih.gov
Functional assays were subsequently conducted on human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs). researchgate.netnih.gov These assays are critical as they provide insights into the compound's effects in a system that more closely mimics human cardiac physiology. The surprising outcome was that despite showing negative allosteric modulation in binding assays, some compounds acted as direct hERG channel blockers in these functional assays. researchgate.netnih.gov This highlights the complexity of translating binding data into functional outcomes and underscores the importance of using physiologically relevant cellular models in pharmacological profiling.
Table 1: Investigated Compounds and their Effects on the Kv11.1 (hERG) Channel
| Compound | Observed Effect in Binding Assay | Observed Effect in Functional Assay | Reference |
|---|---|---|---|
| 9i | Potent negative allosteric modulator of [³H]dofetilide binding | Not specified | researchgate.netnih.gov |
| 6k | Negative allosteric modulator with unusual displacement | Not specified | nih.gov |
| 5e | Negative allosteric modulator of [³H]dofetilide binding | Prolonged field potential duration (channel blocker) | researchgate.net |
| LUF7346 | Reference negative allosteric modulator | Shortened action potential | researchgate.netnih.gov |
Exploration of Broader Biological Activities in Preclinical In Vitro Models
Structurally related benzamide (B126) and morphinan (B1239233) derivatives have been investigated for their affinity to opioid receptors. Studies have shown that replacing the phenolic group of potent µ and κ opioid morphinan agonists/antagonists like cyclorphan (B1240199) and butorphan (B10826112) with phenylamino (B1219803) or benzylamino groups can yield high-affinity opioid ligands. nih.gov For instance, p-methoxyphenylaminocyclorphan demonstrated a Kᵢ of 0.026 nM at the µ-receptor and 0.03 nM at the κ-receptor. nih.gov
Furthermore, the introduction of additional aromatic moieties at the 3-position of morphinans is generally well-tolerated and can even be beneficial for receptor affinity. nih.gov Phenyl carbamates and phenylureas derived from these structures have also been synthesized and shown to be nano- and subnanomolar ligands at µ and κ receptors. nih.gov The structure-activity relationship (SAR) indicates that the C-terminus of some peptide-based benzamide derivatives can act as an "address region" for opioid activities, influencing selectivity. nih.gov Simple modifications, such as ester-to-amide changes at the C-terminus, have been shown to shift opioid selectivity towards a µ-preference. nih.gov
Table 2: Opioid Receptor Binding Affinities of Related Compounds
| Compound Class | Target Receptors | Key Findings | Reference |
|---|---|---|---|
| 3-Phenylamino/Benzylamino Morphinans | µ, κ | Replacement of phenolic group yields high-affinity ligands. | nih.gov |
| Phenyl Carbamates/Ureas of Morphinans | µ, κ | Nano- and subnanomolar affinity. | nih.gov |
| C-Terminal Modified Benzamide Peptides | δ, µ | C-terminus acts as an address region for opioid activity. | nih.gov |
Compounds with a benzamide fragment have been designed and evaluated as potential protein kinase inhibitors for anticancer applications. nih.govnih.gov Many of these compounds have shown potent inhibitory activity against a range of receptor tyrosine kinases. nih.govnih.gov For example, analogues containing a (trifluoromethyl)benzene ring proved to be highly potent against the Epidermal Growth Factor Receptor (EGFR), with inhibition rates of 91% and 92% at a concentration of 10 nM. nih.govnih.gov
Molecular modeling studies have suggested that using a 4-(aminomethyl)benzamide (B1271630) as a flexible linker allows the molecule to adopt a favorable geometry for binding to the active site of kinases, including mutant forms like T315I-mutant Abl. nih.govnih.gov
Additionally, the molecular chaperone Heat shock protein 90 (Hsp90) is another target for structurally related compounds. Hsp90 inhibitors can suppress the PI3K/AKT/mTOR signaling pathway, which is crucial for the survival of cancer cells. nih.gov The development of dual inhibitors that target both Hsp90 and protein kinases like PI3K is an active area of research. researchgate.net Furthermore, the polo-box domain (PBD) of Polo-like kinase 1 (Plk1), a key regulator of mitosis, has been targeted by allosteric inhibitors, demonstrating that non-catalytic domains of kinases are also viable targets for therapeutic intervention. nih.gov
The glycine (B1666218) transporter 1 (GlyT-1) plays a critical role in regulating glycine concentrations in the central nervous system. nih.govnih.gov Since glycine is a co-agonist of the N-methyl-D-aspartate (NMDA) receptor, inhibiting GlyT-1 is a therapeutic strategy for conditions like schizophrenia, where NMDA receptor hypofunction is implicated. nih.govresearchgate.net
Benzamide derivatives are among the classes of compounds investigated as GlyT-1 inhibitors. nih.govresearchgate.net These inhibitors can be broadly categorized based on their mode of action. For example, some non-sarcosine-containing inhibitors, such as certain benzamide derivatives, exhibit reversible and competitive inhibition of glycine transport. nih.gov In contrast, sarcosine-based inhibitors often show a noncompetitive mode of action. nih.gov These different modes of inhibition can significantly impact the efficacy and tolerability of the drugs. nih.gov The development of potent and selective GlyT-1 inhibitors, such as BI 425809, has been shown to dose-dependently increase glycine levels in the cerebrospinal fluid, providing evidence of target engagement. researchgate.net
Antiproliferative Effects in Cancer Cell Lines and Associated Pathways
The underlying mechanisms for the anticancer activity of benzamide derivatives are diverse and can include the inhibition of key enzymes involved in cell proliferation and survival. Given the established profile of related compounds, it is plausible that this compound could be evaluated for its potential to inhibit cancer cell growth.
Anti-inflammatory Properties and NF-κB Pathway Modulation
The transcription factor nuclear factor-kappa B (NF-κB) is a critical regulator of the inflammatory response. Its activation leads to the expression of numerous pro-inflammatory genes. The inhibition of the NF-κB pathway is, therefore, a key target for anti-inflammatory drug development. Studies on substituted sulfamoyl benzamidothiazoles have provided insights into the structure-activity relationships (SAR) for compounds that modulate NF-κB activation. nih.gov These studies suggest that the benzamide core is a crucial pharmacophore for this activity. For example, research has shown that certain niclosamide (B1684120) derivatives, which contain a chloro-substituted salicylamide (B354443) core, can inhibit NF-κB. researchgate.net Specifically, 5-chloro-N-(2-chlorophenyl)-2-hydroxybenzamide was identified as a potent inhibitor in an NF-κB assay. researchgate.net
Although direct experimental data for this compound is not available, the presence of the substituted benzamide scaffold suggests its potential to modulate the NF-κB signaling pathway and thus exhibit anti-inflammatory properties. The specific substitutions on the aromatic ring and the N-alkyl group would likely influence its potency and selectivity.
Agonism/Antagonism of G Protein-Coupled Receptors (e.g., S1P1 receptor, Dopamine (B1211576) D3/D4 receptors)
The benzamide structure is a well-established pharmacophore for ligands of dopamine D3 and D4 receptors, which are implicated in various neurological and psychiatric disorders. nih.govnih.gov Numerous studies have focused on developing selective D3 and D4 receptor antagonists based on the benzamide scaffold. Molecular docking studies of fused benzazepine derivatives have provided insights into the structural features required for potent and selective D3 receptor antagonism. nih.gov
The sphingosine-1-phosphate (S1P) receptors, particularly S1P1, are crucial for regulating immune cell trafficking and are a target for treating autoimmune diseases. nih.gov While structurally distinct from typical S1P1 modulators, the development of pharmacophore models for S1P1 agonists and antagonists allows for the virtual screening of diverse chemical scaffolds. nih.govresearchgate.net The potential for this compound to interact with these G protein-coupled receptors would depend on how its three-dimensional structure fits within the respective ligand-binding pockets.
Interactive Data Table:
| Compound | Target | Activity | Affinity (Ki, nM) |
|---|---|---|---|
| Eticlopride | Dopamine D3 Receptor | Antagonist | 0.97 (IC50, µM) |
| Compound Analog 1 | Dopamine D4 Receptor | Antagonist | 0.3 |
| VPC03090 | S1P1 Receptor | Antagonist | - |
Enzyme Inhibition Studies (e.g., Horseradish Peroxidase, Monoamine Oxidases)
Benzamide and related structures have been investigated as inhibitors of various enzymes. For instance, benzhydrazide has been shown to be an inhibitor of horseradish peroxidase (HRP), with an IC50 of 1.0 mM. nih.govsemanticscholar.org The inhibition mechanism involves the oxidation of the inhibitor by the enzyme's catalytic intermediates. nih.gov A range of other compounds, including sodium azide, cyanide, and p-aminobenzoic acid, are also known inhibitors of HRP. google.com
Monoamine oxidases (MAO-A and MAO-B) are key enzymes in the metabolism of neurotransmitters, and their inhibition is a therapeutic strategy for depression and neurodegenerative diseases. nih.gov Structure-activity relationship (SAR) studies of various heterocyclic compounds, including benzamide derivatives, have identified potent and selective MAO inhibitors. nih.govresearchgate.netresearchgate.net For example, a novel class of benzamide-hydroxypyridinone hybrids has been designed as potent MAO-B inhibitors, with compound 8g exhibiting an IC50 of 68.4 nM. nih.gov
Interactive Data Table:
| Compound | Enzyme | IC50 |
|---|---|---|
| Benzhydrazide | Horseradish Peroxidase | 1.0 mM |
| Compound 8g (benzamide-hydroxypyridinone hybrid) | MAO-B | 68.4 nM |
| Chalcone Analog 16 | MAO-A | 0.047 µM (Ki) |
| Chalcone Analog 16 | MAO-B | 0.020 µM (Ki) |
While no specific data exists for this compound, its chemical structure suggests that it could be a candidate for evaluation as an inhibitor of these or other enzymes.
Quorum Sensing Inhibition
Quorum sensing is a cell-to-cell communication system in bacteria that regulates virulence and biofilm formation, making it an attractive target for antimicrobial drug discovery. nih.gov Compounds with a benzamide-benzimidazole scaffold have been identified as potent inhibitors of the MvfR (PqsR) mediated quorum-sensing system in Pseudomonas aeruginosa. nih.govresearchgate.net These inhibitors have been shown to reduce the production of virulence factors and autoinducers. researchgate.net Additionally, other heterocyclic scaffolds have been explored as quorum sensing inhibitors. nih.gov Given that the benzamide moiety is a key component of some of these inhibitors, this compound could potentially interfere with bacterial quorum sensing.
Molecular and Cellular Mechanism of Action
Investigating Specific Binding Interactions within Target Proteins
The specific binding interactions of a ligand within its target protein are crucial for its biological activity. For benzamide derivatives, molecular docking studies have been instrumental in elucidating these interactions. dergipark.org.trresearchgate.net In general, the benzamide core can form key hydrogen bonds with amino acid residues in the binding pocket of a target protein. The aromatic ring often engages in hydrophobic or π-π stacking interactions. dergipark.org.tr
For this compound, it can be hypothesized that the amino and amide groups could act as hydrogen bond donors and acceptors. The chloro-substituted benzene (B151609) ring could participate in hydrophobic and halogen bonding interactions. In the context of dopamine receptors, for example, docking studies of similar ligands have shown interactions with key residues in the transmembrane helices. nih.govnih.gov The N-cyclopropylmethyl group would occupy a specific sub-pocket, and its size and conformation would influence the binding affinity and selectivity.
Analysis of Intracellular Signaling Cascade Modulation
There is no available research data detailing how this compound may modulate intracellular signaling cascades. Scientific understanding of a compound's influence on signaling pathways, such as MAP kinase, PI3K/Akt, or JAK/STAT pathways, requires specific experimental evidence from cell-based assays and other molecular biology techniques. In the absence of such studies for this compound, no analysis can be provided.
Structural Basis of Selectivity for Target Receptors or Enzymes
Similarly, information regarding the structural basis of selectivity for this compound is not available. Determining how a compound selectively binds to a specific receptor or enzyme involves techniques like X-ray crystallography, NMR spectroscopy, and computational modeling to elucidate the precise molecular interactions between the ligand and its target. Without such research, the structural features of this compound that would contribute to its binding affinity and selectivity remain unknown.
While the general structural motifs of the molecule—the 3-amino and 4-chloro substitutions on the benzamide core and the N-cyclopropylmethyl group—undoubtedly play a role in its potential biological activity, specific details of these interactions have not been documented.
Future Research Directions and Research Utility of 3 Amino 4 Chloro N Cyclopropylmethyl Benzamide
Exploration of Novel Biological Targets and Pathways
The unique substitution pattern of 3-Amino-4-chloro-N-(cyclopropylmethyl)benzamide, featuring an amino group, a chloro substituent, and a cyclopropylmethyl amide, offers opportunities to explore a diverse range of biological targets. The benzamide (B126) core is a common feature in molecules targeting enzymes and receptors. mdpi.com Future research could focus on screening this compound against various target classes to uncover novel biological activities.
Potential Biological Targets for this compound:
| Target Class | Specific Examples | Rationale |
| Enzymes | Acetylcholinesterase (AChE), β-secretase (BACE1), Poly(ADP-ribose) polymerase-1 (PARP-1), Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), Carbonic Anhydrases, Histone Deacetylases (HDACs) | Benzamide derivatives have shown inhibitory activity against these enzymes, which are implicated in Alzheimer's disease, cancer, and other conditions. mdpi.comnih.govnih.govnih.gov |
| Receptors | Dopamine (B1211576) receptors, Serotonin receptors, Smoothened receptor | The benzamide scaffold is a known component of ligands for various G-protein coupled receptors, playing a role in neurological and developmental pathways. nih.govacs.org |
| Ion Channels | Voltage-gated sodium channels, Calcium channels | Substituted benzamides have been investigated for their modulatory effects on ion channels, relevant in pain and cardiovascular diseases. |
By investigating the interaction of this compound with these and other targets, researchers can identify novel pathways and mechanisms of action, potentially leading to the development of new therapeutic strategies.
Application of this compound as a Chemical Probe for Biological Processes
A chemical probe is a small molecule used to study and manipulate biological systems. Given the potential for this compound to interact with various biological targets, it could be developed into a valuable chemical probe. To serve as an effective probe, a molecule should ideally exhibit high potency and selectivity for its target.
Future research in this area would involve:
Target Identification and Validation: Identifying the specific biological target(s) of this compound through techniques like affinity chromatography and proteomics.
Selectivity Profiling: Screening the compound against a broad panel of related and unrelated targets to establish its selectivity profile.
Mechanism of Action Studies: Elucidating how the compound modulates the function of its target at a molecular level.
Once validated, such a chemical probe could be instrumental in dissecting complex biological processes, validating new drug targets, and understanding disease mechanisms.
Design and Synthesis of Advanced Derivatives with Tailored Biological Profiles
The structure of this compound offers multiple points for chemical modification, allowing for the creation of a library of derivatives with diverse biological activities. The amino group, the chloro substituent, and the cyclopropylmethyl group can all be altered to optimize potency, selectivity, and pharmacokinetic properties. nih.gov
Strategies for Derivative Synthesis:
| Modification Site | Potential Modifications | Desired Outcome |
| Amino Group | Acylation, alkylation, sulfonylation | Modulate hydrogen bonding interactions and steric bulk. |
| Chloro Substituent | Replacement with other halogens (F, Br, I) or small functional groups (e.g., -CH3, -OCH3) | Fine-tune electronic properties and binding affinity. |
| Cyclopropylmethyl Group | Variation of the cycloalkyl ring size, introduction of substituents on the ring or methylene (B1212753) linker | Explore the hydrophobic pocket of the binding site and improve metabolic stability. |
| Benzamide Scaffold | Isosteric replacements (e.g., thioamide, sulfonamide) | Alter the core structure to explore new interactions and intellectual property space. |
Through systematic structure-activity relationship (SAR) studies, researchers can develop advanced derivatives with tailored biological profiles for specific therapeutic applications. nih.gov
Integration with High-Throughput Screening and Combinatorial Chemistry Methodologies
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of large numbers of compounds against a specific biological target. nih.govdrugtargetreview.com The syntheses of a focused library of derivatives based on the this compound scaffold can be readily integrated with HTS campaigns.
Combinatorial chemistry approaches can be employed to efficiently generate a large and diverse set of these derivatives. This involves systematically combining different building blocks corresponding to the variable positions on the parent molecule. The resulting library of compounds can then be subjected to HTS to identify "hit" molecules with desired biological activity. This iterative process of synthesis and screening can accelerate the discovery of lead compounds for further development. ku.edu
Potential for Multi-Target Ligand Design
Many complex diseases, such as neurodegenerative disorders and cancer, involve multiple biological pathways. mdpi.com Multi-target ligands, which are designed to interact with two or more distinct targets, represent a promising therapeutic approach for such conditions. The benzamide scaffold is recognized for its utility in the design of multi-target compounds. mdpi.comnih.gov
Given the potential of this compound to be modified to interact with a variety of targets, it serves as an excellent starting point for the design of multi-target ligands. For instance, by incorporating pharmacophoric features known to bind to different enzymes or receptors involved in a particular disease, it may be possible to create a single molecule with a synergistic therapeutic effect.
Advancements in Computational Chemistry and Experimental Validation Strategies
Computational chemistry plays a crucial role in modern drug discovery by predicting how a molecule will interact with its target and by guiding the design of new compounds. dntb.gov.uamdpi.comnih.gov For this compound and its derivatives, computational tools can be extensively utilized.
Computational Approaches:
| Technique | Application |
| Molecular Docking | Predicting the binding mode and affinity of the compound and its derivatives to the active site of a target protein. mdpi.com |
| 3D-Quantitative Structure-Activity Relationship (3D-QSAR) | Developing models that correlate the 3D structural features of the molecules with their biological activity to guide the design of more potent compounds. nih.gov |
| Molecular Dynamics (MD) Simulations | Simulating the dynamic behavior of the ligand-target complex to understand the stability of the interaction and the role of individual amino acid residues. dntb.gov.ua |
| In Silico ADMET Prediction | Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the designed derivatives to prioritize compounds with favorable drug-like properties. mdpi.com |
The predictions from these computational studies must be validated through experimental techniques. This includes in vitro assays to measure biological activity, biophysical methods to confirm binding, and eventually, in vivo studies to assess efficacy in disease models. This integrated approach of computational design and experimental validation is essential for the successful development of new therapeutic agents based on the this compound scaffold.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-Amino-4-chloro-N-(cyclopropylmethyl)benzamide, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves amide bond formation between 3-amino-4-chlorobenzoic acid derivatives and cyclopropanemethylamine. Key steps include activating the carboxylic acid (e.g., using HATU or EDCl/HOBt) and coupling under inert conditions (N₂ atmosphere) at 0–25°C. Reaction optimization should focus on solvent selection (DMF or DCM), stoichiometric ratios (1:1.2 amine:acid), and purification via column chromatography (silica gel, eluent: ethyl acetate/hexane). Monitor yields using LC-MS and confirm purity (>95%) via HPLC .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should researchers prioritize?
- Methodological Answer : Essential techniques include:
- NMR : ¹H/¹³C NMR to verify substituent positions (e.g., aromatic protons at δ 6.8–7.5 ppm, cyclopropyl CH₂ at δ 1.0–1.5 ppm).
- IR : Confirm amide C=O stretch (~1650 cm⁻¹) and NH₂ bends (~1600 cm⁻¹).
- Mass Spectrometry : ESI-MS for molecular ion ([M+H]⁺) and fragmentation patterns.
Cross-reference data with PubChem entries and crystallographic databases for validation .
Q. How should researchers handle storage and solubility challenges for this compound?
- Methodological Answer : Store at RT in airtight containers under inert gas (Ar) to prevent hydrolysis. For solubility, use DMSO or DMF for stock solutions (10–50 mM). For aqueous assays, employ co-solvents like PEG-400 (<5% v/v). Pre-filter (0.2 µm) to remove particulates. Monitor stability via periodic HPLC checks .
Advanced Research Questions
Q. How can computational methods guide the design of derivatives with enhanced bioactivity?
- Methodological Answer : Use DFT calculations (e.g., Gaussian 09) to map electrostatic potentials and identify reactive sites. Molecular docking (AutoDock Vina) against target enzymes (e.g., bacterial PPTases) can predict binding affinities. Pair with MD simulations (GROMACS) to assess stability of ligand-receptor complexes. Validate predictions via SAR studies on substituted analogs (e.g., replacing Cl with CF₃) .
Q. What strategies resolve contradictions in biological assay data, such as inconsistent enzyme inhibition results?
- Methodological Answer :
- Replicate assays under standardized conditions (pH 7.4, 37°C) with positive controls.
- Dose-response curves : Calculate IC₅₀ values using nonlinear regression (GraphPad Prism).
- Off-target screening : Use proteome microarrays to identify non-specific interactions.
- Crystallography : Resolve ligand-enzyme co-crystal structures (e.g., PDB ID 2TT) to confirm binding modes .
Q. How can researchers elucidate the compound’s mechanism of action in bacterial proliferation pathways?
- Methodological Answer :
- Target validation : Knockout bacterial strains (e.g., E. coli ΔacpS) to assess resistance.
- Metabolomics : Track changes in acyl carrier protein (ACP) levels via LC-MS/MS.
- Fluorescent probes : Synthesize BODIPY-labeled analogs to visualize cellular uptake (confocal microscopy).
- Transcriptomics : RNA-seq to identify downregulated genes in lipid biosynthesis pathways .
Q. What advanced techniques are recommended for studying crystallographic properties and polymorphism?
- Methodological Answer : Perform single-crystal X-ray diffraction (SCXRD) with Cu-Kα radiation (λ = 1.5418 Å). Refine structures using SHELX; analyze packing motifs (e.g., π-π stacking, hydrogen bonds). For polymorph screening, use solvent evaporation (ethanol/water) and monitor via PXRD. Compare lattice energies with DFT-D3 calculations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
